N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a furan-2-yl group and a morpholin-4-yl ethyl moiety. Although its specific pharmacological profile remains under investigation, structural analogs suggest possible applications in antimicrobial or enzyme-targeted therapies .
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]butanamide |
InChI |
InChI=1S/C14H22N2O3/c1-2-4-14(17)15-11-12(13-5-3-8-19-13)16-6-9-18-10-7-16/h3,5,8,12H,2,4,6-7,9-11H2,1H3,(H,15,17) |
InChI Key |
FSGFMTWPBGEIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CO1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step involves the reaction of the furan derivative with morpholine, often under reflux conditions in the presence of a suitable solvent.
Attachment of the butanamide group: The final step involves the acylation of the intermediate compound with butanoyl chloride or a similar reagent, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Structural parallels to thiopyrimidinones () suggest the target compound could inhibit microbial growth, but its butanamide core may alter potency or mechanism .
- Solubility vs. Bioactivity : The morpholine group likely improves aqueous solubility compared to ’s lipophilic derivatives, though this could reduce membrane permeability .
- Synthetic Versatility : The furan-morpholine combination offers a template for derivatization, as seen in ’s pharmacopeial compounds .
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide is a synthetic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, including receptor interactions, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O2. Its structure features a furan ring and a morpholine moiety , which enhance its solubility and interactions with biological targets. The butanamide functional group is crucial for its biological activity, providing a site for receptor binding and modulation.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an antagonist of specific receptors. The compound's structural components suggest potential interactions with various biological targets, including:
- Receptor Antagonism : The compound has been shown to act as an antagonist for certain neurotransmitter receptors, which may have implications in treating conditions like anxiety and depression.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties.
Comparative Analysis
The following table compares this compound with similar compounds regarding their structures and biological activities:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N-[3-(furan-3-yl)-3-(morpholin-4-yl)propionamide] | Similar furan and morpholine | Antagonist of different receptors | Propionamide instead of butanamide |
| 5-(furan-3-carbonyl)-1-methylpyrrole | Contains furan ring | Antioxidant properties | Pyrrole instead of morpholine |
| 1-(furan-3-carbonyl)piperidine | Furan-containing piperidine | Analgesic effects | Piperidine ring instead of morpholine |
The unique combination of the furan ring with a morpholine moiety and butanamide functional group sets this compound apart from these similar compounds, potentially enhancing its selectivity and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that ensure high purity and yield. Typical synthetic pathways involve:
- Condensation Reactions : Combining furan derivatives with morpholine in the presence of coupling agents.
- Amidation Reactions : Reacting the resulting intermediate with butyric acid derivatives to form the final amide product.
These synthetic strategies are essential for producing the compound in sufficient quantities for biological evaluation.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound. For instance:
-
Receptor Binding Studies : Experiments have demonstrated that this compound binds effectively to specific receptor sites, leading to altered signaling pathways associated with mood regulation.
- Binding Affinity : Preliminary data suggest an IC50 value in the low micromolar range, indicating potent receptor antagonism.
- In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing anxiety-like behaviors, further supporting its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
